Branching Architecture vs. n-Pentacontane
11,20-Didecyltriacontane possesses a defined branched architecture with two decyl (C10) substituents at carbons 11 and 20 of a triacontane backbone, resulting in a total carbon count of 50. This contrasts sharply with the strictly linear structure of n-pentacontane. The presence of branching is quantified by the rotatable bond count (45 vs. 49 for n-C50) and the computed XLogP3-AA value (26.7 for 11,20-didecyltriacontane vs. approximately 26.0 for n-C50), indicating altered molecular flexibility and hydrophobicity [1][2].
| Evidence Dimension | Molecular Topology and Flexibility |
|---|---|
| Target Compound Data | Rotatable bond count: 45; XLogP3-AA: 26.7 |
| Comparator Or Baseline | n-Pentacontane (linear C50): Rotatable bond count: 49; XLogP3-AA: ~26.0 |
| Quantified Difference | Rotatable bond count: 4 fewer; XLogP3-AA: 0.7 higher |
| Conditions | Computed descriptors using PubChem 2.1 and XLogP3 3.0 [1] |
Why This Matters
Branching directly influences the compound's packing efficiency in the solid state, its melting behavior, and its interaction with solvents and biological membranes—factors critical for applications ranging from phase-change materials to drug delivery excipients.
- [1] PubChem. (2025). Triacontane, 11,20-didecyl-. Computed Descriptors. CID 293358. View Source
- [2] PubChem. (2025). n-Pentacontane. Computed Descriptors. CID 5196. View Source
